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molecular formula C9H9NO2 B3115549 4-(hydroxymethyl)-2-methoxyBenzonitrile CAS No. 210037-77-7

4-(hydroxymethyl)-2-methoxyBenzonitrile

Cat. No. B3115549
M. Wt: 163.17 g/mol
InChI Key: VQLZDCIJEZOLRZ-UHFFFAOYSA-N
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Patent
US06077853

Procedure details

4-hydroxymethyl-2-methoxy-benzonitrile (from L-819,538, step 2, 2.0 g, 12.3 mmol) was dissolved in THF (61.5 ml) and treated with Ph3P (4.82 g, 18.4 mmol) followed by CBr4 (6.1 g, 18.4 mmol). The reaction was mixture stirred at room temp. for 17 hours. The solvent was removed in vacuo and the residue was purified by flash chromatography (10% EtOAc/Hexane) to yield the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
61.5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.82 g
Type
reactant
Reaction Step Two
Name
Quantity
6.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([O:11][CH3:12])[CH:4]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Br)(Br)(Br)[Br:33]>C1COCC1>[Br:33][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([O:11][CH3:12])[CH:4]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OCC1=CC(=C(C#N)C=C1)OC
Name
Quantity
61.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.82 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
6.1 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
stirred at room temp. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (10% EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrCC1=CC(=C(C#N)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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